4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol
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Overview
Description
4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol is a synthetic organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system fused with a benzylimine group and a hydroxyl group.
Preparation Methods
The synthesis of 4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol typically involves the condensation of a naphthalen-1-ol derivative with a benzylamine derivative under specific reaction conditions. One common synthetic route includes the use of a dehydrating agent such as magnesium sulfate (MgSO4) to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form a quinone derivative.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, where the hydroxyl group can be replaced by other functional groups such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group leads to the formation of naphthoquinone derivatives, while reduction of the imine group results in the formation of benzylamine derivatives .
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex organic molecules.
Biology: Naphthalene derivatives, including 4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol, have shown promising biological activities such as antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound’s biological activities make it a candidate for drug development.
Industry: In industrial applications, naphthalene derivatives are used as intermediates in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with cellular proteins and enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol can be compared with other naphthalene derivatives to highlight its uniqueness:
1-Naphthol: Similar to this compound, 1-naphthol contains a hydroxyl group on the naphthalene ring.
2-Naphthol: This compound also has a hydroxyl group but at a different position on the naphthalene ring.
Naphthoquinone Derivatives: These compounds are formed by the oxidation of naphthols and have distinct redox properties.
The presence of the benzylimine group in this compound makes it unique among naphthalene derivatives, contributing to its specific chemical reactivity and biological activities .
Properties
Molecular Formula |
C20H17NO |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol |
InChI |
InChI=1S/C20H17NO/c22-20-13-12-17(18-10-4-5-11-19(18)20)9-6-14-21-15-16-7-2-1-3-8-16/h1-14,22H,15H2/b9-6+,21-14? |
InChI Key |
ADOBLSFBZCOMLA-BHWTYXFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C/C=C/C2=CC=C(C3=CC=CC=C23)O |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC=CC2=CC=C(C3=CC=CC=C23)O |
Origin of Product |
United States |
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